molecular formula C14H14INO9 B12414095 Iodobananin

Iodobananin

Cat. No.: B12414095
M. Wt: 467.17 g/mol
InChI Key: HCDBOXMXKHRPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodobananin involves the incorporation of an iodine atom into the bananin structure. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Iodobananin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Iodobananin has several scientific research applications, including:

Mechanism of Action

Iodobananin exerts its effects by inhibiting the ATPase activity of the SARS Coronavirus helicase. The compound binds to the helicase enzyme, preventing it from hydrolyzing ATP, which is essential for the unwinding of viral RNA during replication. This inhibition disrupts the viral replication process, thereby reducing the viral load .

Comparison with Similar Compounds

Iodobananin is part of the bananin family, which includes several similar compounds:

    Bananin: The parent compound without the iodine atom.

    Vanillinbananin: A derivative with a vanillin moiety.

    Ansabananin: A derivative with an ansa bridge structure.

    Eubananin: A derivative with a different substitution pattern.

    Adeninobananin: A derivative with an adenine moiety.

Uniqueness

This compound is unique due to its potent inhibitory effects on the SARS Coronavirus helicase, which is not observed in other bananin derivatives. The presence of the iodine atom enhances its binding affinity to the enzyme, making it a more effective inhibitor .

Properties

Molecular Formula

C14H14INO9

Molecular Weight

467.17 g/mol

IUPAC Name

5-hydroxy-2-iodo-6-methyl-4-(1,5,7-trihydroxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H14INO9/c1-5-8(17)7(6(10(18)19)9(15)16-5)14-23-11(20)2-12(21,24-14)4-13(22,3-11)25-14/h17,20-22H,2-4H2,1H3,(H,18,19)

InChI Key

HCDBOXMXKHRPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)I)C(=O)O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O

Origin of Product

United States

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